2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is likely that this compound interacts with its targets to induce changes at the molecular level, potentially influencing the release or reuptake of neurotransmitters .
Biochemical Pathways
Given the potential role in depression treatment, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
Based on its potential role in depression treatment, it may result in altered neurotransmitter levels, which could influence mood and behavior .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-4-11(13)12(16)15-7-5-14(6-8-15)9-10(2)3/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKBCNVJJIRUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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